![molecular formula C18H10N4O4 B13145857 3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is characterized by its two cyanoacrylic acid groups attached to a bipyridine core, which enhances its ability to participate in electron transfer processes and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) typically involves the following steps:
Formation of Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Introduction of Cyanoacrylic Acid Groups: The cyanoacrylic acid groups are introduced through a reaction with cyanoacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) can undergo various chemical reactions, including:
Substitution: The cyanoacrylic acid groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) involves its ability to coordinate with metal ions through its bipyridine core. This coordination can facilitate electron transfer processes, making it valuable in catalytic and photochemical applications. The cyanoacrylic acid groups enhance its ability to participate in electron transfer by acting as electron-withdrawing groups, which stabilize the metal-ligand complex .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) is unique due to the presence of cyanoacrylic acid groups, which enhance its electron-withdrawing capabilities and make it particularly suitable for applications in dye-sensitized solar cells and photodynamic therapy. Its ability to form stable complexes with metal ions also distinguishes it from other bipyridine derivatives .
Properties
Molecular Formula |
C18H10N4O4 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(E)-3-[2-[4-[(E)-2-carboxy-2-cyanoethenyl]pyridin-2-yl]pyridin-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H10N4O4/c19-9-13(17(23)24)5-11-1-3-21-15(7-11)16-8-12(2-4-22-16)6-14(10-20)18(25)26/h1-8H,(H,23,24)(H,25,26)/b13-5+,14-6+ |
InChI Key |
XVCYQWZPECZQLT-ACFHMISVSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C=C(/C(=O)O)\C#N)C2=NC=CC(=C2)/C=C(/C(=O)O)\C#N |
Canonical SMILES |
C1=CN=C(C=C1C=C(C#N)C(=O)O)C2=NC=CC(=C2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



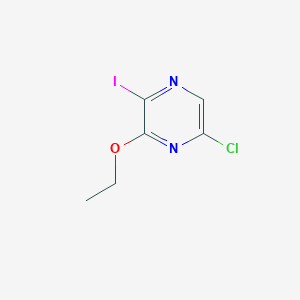
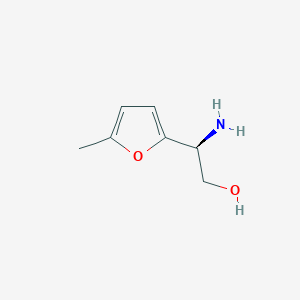
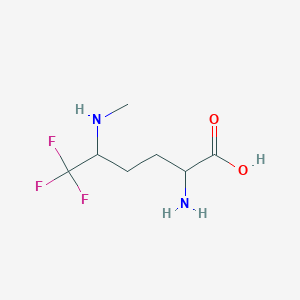

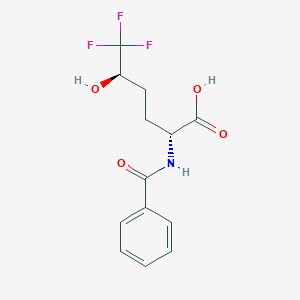
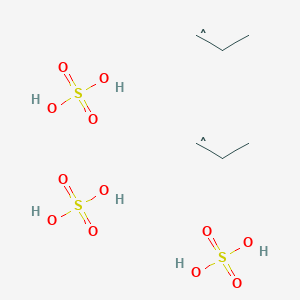

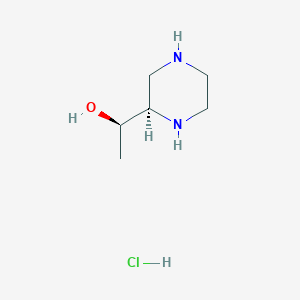
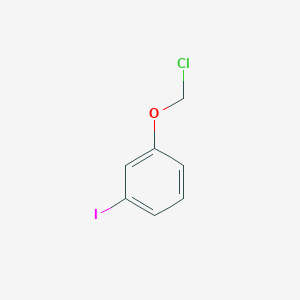

![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
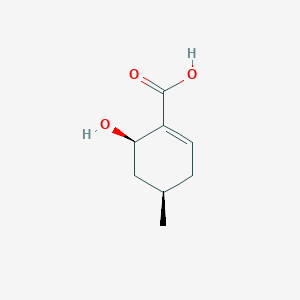
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
